

# ertugliflozin in-use stability testing protocol

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## Compound Focus: Ertugliflozin

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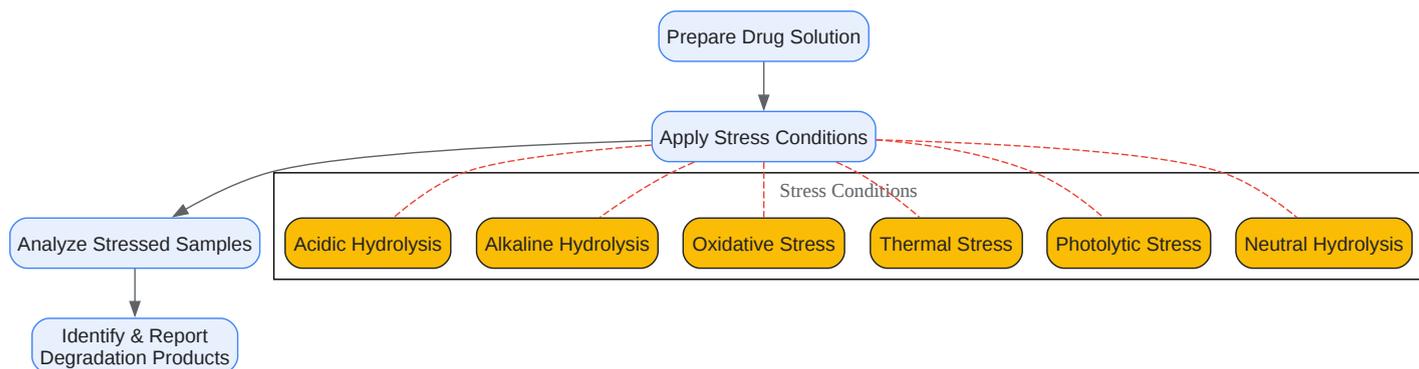
## Forced Degradation Study Protocol

Forced degradation studies, also known as stress testing, are essential for validating the stability-indicating power of an analytical method and understanding the inherent stability of a drug substance. The following protocol synthesizes the common conditions used in the research.

**Objective:** To subject **Ertugliflozin** to various stress conditions to induce degradation and demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.

### General Workflow:

The following diagram outlines the logical sequence of a forced degradation study.



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### Detailed Stress Conditions:

The table below summarizes specific stress conditions and their outcomes for **Ertugliflozin**, compiled from the research [1] [2].

Stress Condition	Detailed Protocol	Key Observations & Outcomes
<b>Acidic Hydrolysis</b>	Reflux with <b>0.5N - 2N Hydrochloric Acid (HCl)</b> at <b>60°C</b> for <b>30 minutes</b> [1] [2].	Ertugliflozin is <b>labile</b> under these conditions. Multiple (up to four) degradation products may form [1].
<b>Alkaline Hydrolysis</b>	Reflux with <b>0.5N - 2N Sodium Hydroxide (NaOH)</b> at <b>60°C</b> for <b>30 minutes</b> [1] [2].	Ertugliflozin is relatively more stable in alkali, but degradation is still observed [1].
<b>Oxidative Stress</b>	Treat with <b>10% - 20% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)</b> at <b>60°C</b> for <b>30 minutes</b> [1] [2].	Ertugliflozin is <b>labile</b> to oxidation, leading to the formation of specific degradation products [1].

Stress Condition	Detailed Protocol	Key Observations & Outcomes
<b>Thermal Stress</b>	Expose the solid drug or solution to <b>105°C</b> in an oven for <b>6 hours</b> [1] [3].	Ertugliflozin is generally stable under dry heat, showing minimal degradation [1].
<b>Photolytic Stress</b>	Expose the solid drug to UV light (e.g., <b>254 nm</b> ) in a photostability chamber for a specified period (e.g., <b>7 days</b> or until 200 W h/m <sup>2</sup> energy is reached) [1] [4].	Ertugliflozin is typically stable under photolytic stress with no significant degradation [1].
<b>Neutral Hydrolysis</b>	Reflux with water or buffer at <b>60°C</b> for <b>6 hours</b> [1] [3].	The drug may show slight degradation under these conditions [1].

## Analytical Method Conditions for Stability Testing

To analyze the stressed samples, you need a robust chromatographic method. The following table compares two validated stability-indicating methods from the literature.

Parameter	RP-HPLC Method [5]	RP-UPLC Method [2]
<b>Analytes</b>	Ertugliflozin & Sitagliptin	Ertugliflozin & Sitagliptin
<b>Column</b>	C18 column (details not fully specified)	Waters Hibar C8 [100×2.1mm, 2μ]
<b>Mobile Phase</b>	(Optimized via QbD approach; exact ratio not specified)	Acetonitrile: Water (pH 3.5) [50:50% v/v]
<b>Flow Rate</b>	(Optimized via QbD approach)	0.2 ml/min
<b>Detection Wavelength</b>	260 nm	218 nm
<b>Retention Time (Ertugliflozin)</b>	~3.9 minutes	~1.6 minutes

Parameter	RP-HPLC Method [5]	RP-UPLC Method [2]
Runtime	Longer (exact time not specified)	Shorter (implied by UPLC)
Key Advantage	Systematic understanding of method parameters	Rapid, fast, and sensitive

## Frequently Asked Questions

- **What are the main degradation products of Ertugliflozin?** A recent study identified and structurally characterized **five novel degradation products** [1]. Four were formed under acid stress conditions and one under oxidative stress. The structures were confirmed using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
- **Why is my method not resolving Ertugliflozin from its degradation products?** This is a common issue. Ensure your method is truly stability-indicating by following the forced degradation protocol. If resolution is poor, consider:
  - **Adjusting the mobile phase:** Try different pH values (e.g., 3.5 [2]) or buffer systems (e.g., 0.1% formic acid [1]).
  - **Using a different column:** The studies used C18 [5], C8 [2], and BEH C18 [1] columns with 1.7 $\mu$  - 5 $\mu$  particle sizes.
  - **Optimizing the gradient:** A well-designed gradient is crucial for separating multiple degradation products [1].
- **How should I document forced degradation results?** Report the **percentage of degradation** for each condition relative to the original drug concentration. Provide chromatograms that clearly show the separation of the parent drug peak from the degradation product peaks. The method is considered validated if there is **no interference** and the peak purity of **Ertugliflozin** passes the set criteria [4] [2].

## How to Proceed Further

The information provided is a composite of published methods. To establish a formal "in-use" stability protocol for your specific formulation, you may need to:

- **Consult Regulatory Guidelines:** Refer to the latest ICH guidelines (Q1A(R2) on Stability Testing and Q1B on Photostability) for definitive requirements.
- **Adapt to Your Product:** The "in-use" stability of a tablet, powder, or suspension will differ. Your protocol should simulate the actual reconstitution, dilution, or handling conditions the product will undergo.
- **Explore Patent Databases and Regulatory Submissions:** For highly specific and proprietary in-use stability data, searching through regulatory agency databases (like FDA and EMA) and patent literature can be very helpful.

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